Bucainide
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Overview
Description
Bucainide is a potent cardiac depressant and antiarrhythmic agent. It is known for its ability to manage various types of arrhythmias, including ventricular and atrial arrhythmias. This compound also possesses local anesthetic effects and is a weak central nervous system depressant .
Preparation Methods
Bucainide can be synthesized through a series of chemical reactions. The synthetic route involves the reaction of specific amines with aromatic aldehydes under controlled conditions. The industrial production of this compound typically involves large-scale chemical synthesis, ensuring high purity and yield .
Chemical Reactions Analysis
Bucainide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
Bucainide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Used in the development of antiarrhythmic drugs and local anesthetics.
Mechanism of Action
Bucainide exerts its effects by blocking sodium channels in cardiac cells, which helps to stabilize the cardiac membrane and prevent abnormal electrical activity. This action prolongs the refractory period and reduces the excitability of cardiac cells, thereby preventing arrhythmias. The molecular targets of this compound include voltage-gated sodium channels, and it primarily affects the pathways involved in cardiac conduction .
Comparison with Similar Compounds
Bucainide is similar to other antiarrhythmic agents such as lidocaine and procainamide. this compound is unique in its specific binding affinity and its ability to act as both a cardiac depressant and a local anesthetic. Similar compounds include:
Lidocaine: Primarily used as a local anesthetic and antiarrhythmic agent.
Procainamide: Used to treat a variety of cardiac arrhythmias.
Quinidine: Another antiarrhythmic agent with similar properties but different pharmacokinetics.
Properties
CAS No. |
51481-62-0 |
---|---|
Molecular Formula |
C21H35N3 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
1-(4-hexylpiperazin-1-yl)-N-(2-methylpropyl)-1-phenylmethanimine |
InChI |
InChI=1S/C21H35N3/c1-4-5-6-10-13-23-14-16-24(17-15-23)21(22-18-19(2)3)20-11-8-7-9-12-20/h7-9,11-12,19H,4-6,10,13-18H2,1-3H3 |
InChI Key |
WRNQYBXJRPAGNS-UHFFFAOYSA-N |
SMILES |
CCCCCCN1CCN(CC1)C(=NCC(C)C)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCN1CCN(CC1)C(=NCC(C)C)C2=CC=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ucainide bucainide maleate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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